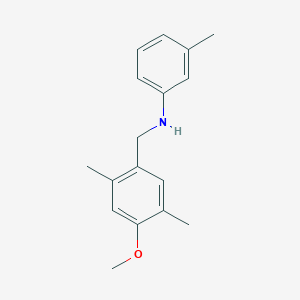

N-(4-METHOXY-2,5-DIMETHYLBENZYL)-N-(3-METHYLPHENYL)AMINE

Description

N-(4-METHOXY-2,5-DIMETHYLBENZYL)-N-(3-METHYLPHENYL)AMINE is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a methoxy group and methyl groups attached to a benzyl and phenyl amine structure, making it a substituted aromatic amine.

Properties

IUPAC Name |

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-12-6-5-7-16(8-12)18-11-15-9-14(3)17(19-4)10-13(15)2/h5-10,18H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULHVGICRDFCII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2=C(C=C(C(=C2)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXY-2,5-DIMETHYLBENZYL)-N-(3-METHYLPHENYL)AMINE typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxy-2,5-dimethylbenzyl chloride and 3-methylaniline.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 4-methoxy-2,5-dimethylbenzyl chloride is reacted with 3-methylaniline in an appropriate solvent like ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXY-2,5-DIMETHYLBENZYL)-N-(3-METHYLPHENYL)AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Secondary or tertiary amines.

Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

N-(4-METHOXY-2,5-DIMETHYLBENZYL)-N-(3-METHYLPHENYL)AMINE has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-METHOXY-2,5-DIMETHYLBENZYL)-N-(3-METHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(4-METHOXYBENZYL)-N-(3-METHYLPHENYL)AMINE

- N-(2,5-DIMETHYLBENZYL)-N-(3-METHYLPHENYL)AMINE

- N-(4-METHOXY-2,5-DIMETHYLBENZYL)-N-PHENYLAMINE

Uniqueness

N-(4-METHOXY-2,5-DIMETHYLBENZYL)-N-(3-METHYLPHENYL)AMINE is unique due to the presence of both methoxy and methyl groups on the benzyl and phenyl rings, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties, making it distinct from other similar compounds.

Biological Activity

N-(4-Methoxy-2,5-dimethylbenzyl)-N-(3-methylphenyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C18H23NO

- Molecular Weight : 273.38 g/mol

- LogP : 3.7 (indicating moderate lipophilicity)

This structure suggests potential interactions with biological membranes, which may influence its pharmacokinetics and biological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of antiviral and anti-inflammatory effects.

Anti-inflammatory Effects

Compounds in the same chemical class have been investigated for their anti-inflammatory properties. Studies have shown that certain amine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms through which this compound exerts its effects are not fully elucidated. However, several hypotheses include:

- Inhibition of Viral Replication : Similar compounds have been shown to disrupt viral life cycles by interfering with nucleic acid synthesis or viral protein production.

- Modulation of Host Immune Response : By enhancing the expression of antiviral proteins like A3G, these compounds may bolster the host's immune defense against viral infections.

Case Study 1: Antiviral Screening

In a screening study involving various N-phenylbenzamide derivatives, compounds were tested against HBV. The results indicated that modifications to the amine group significantly affected antiviral potency. This suggests that structural variations in compounds like this compound could lead to enhanced antiviral activity .

Case Study 2: Toxicity Assessment

Another study assessed the cardiotoxicity of structurally related compounds using MTT assays and electrocardiography. Results indicated that certain derivatives exhibited reduced cell viability at high concentrations, raising concerns about their safety profile . These findings underscore the importance of thorough toxicity evaluations for new derivatives.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.